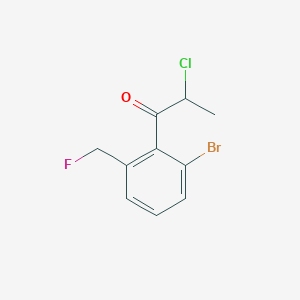
1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluoromethyl-substituted phenyl compound, followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring efficient production.
化学反応の分析
Types of Reactions
1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different ketones or alcohols.
科学的研究の応用
1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound can influence its binding affinity and reactivity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-6-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Bromo-6-(methyl)phenyl)-2-chloropropan-1-one
- 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-bromopropan-1-one
Highlighting Uniqueness
1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both fluorine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.
特性
分子式 |
C10H9BrClFO |
|---|---|
分子量 |
279.53 g/mol |
IUPAC名 |
1-[2-bromo-6-(fluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-13)3-2-4-8(9)11/h2-4,6H,5H2,1H3 |
InChIキー |
CDRTWGRUWAEIDX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=CC=C1Br)CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


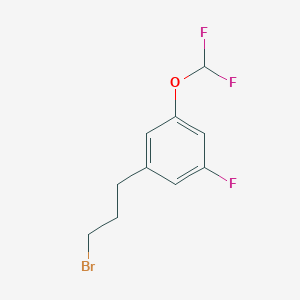


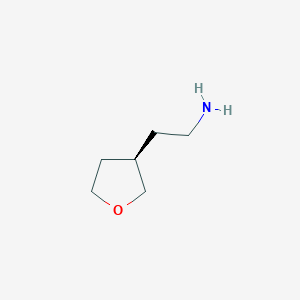
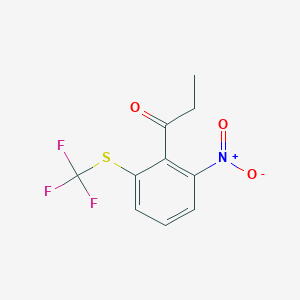
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)



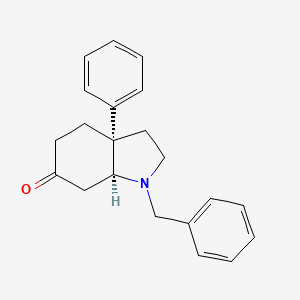

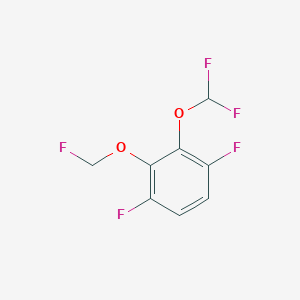
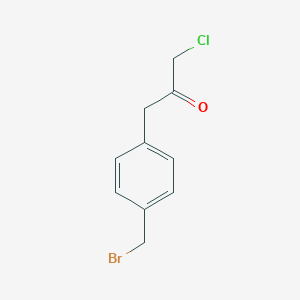
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)
